molecular formula C10H8ClNO B8052619 8-Chloro-5-methoxyquinoline

8-Chloro-5-methoxyquinoline

Cat. No.: B8052619
M. Wt: 193.63 g/mol
InChI Key: GXXWYYCSTRMDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₁₁Cl₂NO and a molecular weight of 244.12 g/mol . Its structure features a chlorine atom at the 8-position and a methoxy group (-OCH₃) at the 5-position of the quinoline ring. The SMILES notation for this compound is COc1ccc(c2c1ccc(n2)Cl)Cl, reflecting its substitution pattern . Such reactions are typically followed by sulfonation or further functionalization to generate sulfonamide derivatives .

Properties

IUPAC Name

8-chloro-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXWYYCSTRMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The biological properties of 8-chloro-5-methoxyquinoline have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It acts by inhibiting proteasomal activity and inducing apoptosis in cancer cells, similar to other quinoline derivatives like clioquinol .
  • Case Study : In vitro studies showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549) effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
  • Research Findings : Studies indicate that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new antibiotic .

Applications in Medicinal Chemistry

This compound is being explored for various medicinal applications:

  • Therapeutic Development : Its chelation properties make it suitable for treating diseases associated with metal dysregulation, such as Alzheimer's disease. The compound can bind to metal ions like copper, potentially mitigating neurodegenerative processes.

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial chemistry:

  • Dye Production : It serves as an intermediate in synthesizing dyes and pigments due to its unique structural characteristics .
  • Solar Cell Technology : Recent studies have investigated its use as a co-adsorbent in dye-sensitized solar cells (DSCs), where it enhances power-conversion efficiency .

Mechanism of Action

The mechanism by which 8-Chloro-5-methoxyquinoline exerts its effects involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Quinoline derivatives vary significantly based on substituent type and position. Key structural analogues of 8-Chloro-5-methoxyquinoline include:

Compound Name Substituents Molecular Formula Molecular Weight Key References
This compound Cl (C8), OCH₃ (C5) C₁₁H₁₁Cl₂NO 244.12
5-Chloro-8-hydroxyquinoline Cl (C5), OH (C8) C₉H₆ClNO 179.61
5,7-Dichloro-8-hydroxyquinoline Cl (C5, C7), OH (C8) C₉H₅Cl₂NO 214.05
6-Chloro-8-fluoroquinoline Cl (C6), F (C8) C₉H₅ClFN 185.60
8-Chloro-5-methylquinoline Cl (C8), CH₃ (C5) C₁₀H₈ClN 177.63
8-Methoxyquinoline-5-sulfonamide OCH₃ (C8), SO₂NH₂ (C5) C₁₀H₉N₂O₃S 237.25

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and influence reactivity, while electron-donating groups (e.g., OCH₃, CH₃) modulate solubility and biological interactions .
  • The 5-position is a common site for functionalization (e.g., sulfonamides, halogens) due to its synthetic accessibility .
Physicochemical Properties

Solubility and stability are critical for pharmaceutical and industrial applications. A comparative analysis based on available

Compound Name Solubility in NMP* (mol/L, 298 K) Melting Point (°C) Thermal Stability
5-Chloro-8-hydroxyquinoline 0.12 282 High
5,7-Dichloro-8-hydroxyquinoline 0.05 290–300 Moderate
8-Methoxyquinoline-5-sulfonamide Not reported 160–165 Moderate

*NMP: N-methyl-2-pyrrolidone.

  • Solubility Trends: 5-Chloro-8-hydroxyquinoline exhibits higher solubility than its dichloro counterpart due to reduced steric hindrance and polarity . Methoxy and sulfonamide groups generally enhance solubility in polar solvents compared to halogens .
  • Thermal Stability: Chlorinated derivatives (e.g., 5,7-Dichloro-8-hydroxyquinoline) decompose at higher temperatures due to strong C-Cl bonds, whereas sulfonamides are less stable under thermal stress .

Biological Activity

8-Chloro-5-methoxyquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties.

This compound can be synthesized through several methods, typically involving the chlorination and methoxylation of quinoline derivatives. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0625 mg/mL
Klebsiella pneumoniae1 × 10⁻⁵ mg/mL
Pseudomonas aeruginosa0.125 mg/mL

The compound has shown promising results against antibiotic-resistant strains, indicating its potential as an alternative treatment option. For instance, derivatives containing the 8-hydroxyquinoline nucleus have been reported to possess strong antibacterial activity, outperforming standard antibiotics in some cases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
HCT116 (Colorectal)17Cell cycle arrest at G2/M phase
HeLa (Cervical)Not specifiedInduction of apoptosis
SMMC-7721 (Liver)Not specifiedInhibition of topoisomerase II activity

The compound's mechanism often involves interference with the cell cycle and induction of apoptosis via modulation of p53 activity. For example, studies have shown that it can enhance p21 induction while suppressing pro-apoptotic factors like PUMA .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly against RNA viruses. Its efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Table 3: Antiviral Activity of this compound

VirusInhibition Rate (%)Cytotoxicity (CC₅₀)Reference
H5N1 Influenza91.279.3
COVID-19 (SARS-CoV-2)Under investigationNot available

The compound's antiviral activity suggests it could play a role in the development of treatments for viral infections, especially in light of recent global health challenges.

Case Studies

In a notable case study, researchers synthesized several derivatives of this compound and assessed their biological activities. The study found that specific modifications enhanced antibacterial and anticancer effects while reducing cytotoxicity towards non-cancerous cells .

Another study focused on the compound's role as a potential therapeutic agent in treating colorectal cancer by modulating key signaling pathways such as PI3K/AKT/mTOR. The results indicated significant inhibition of cell migration and colony formation in vitro .

Preparation Methods

Substrate Selection and Reaction Parameters

Patents CN108610288B and CN102267943B describe adaptations using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors. Key modifications include:

  • Molar Ratios : A 2:1 ratio of 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol ensures balanced electron-withdrawing and donating groups, facilitating cyclization.

  • Acid Catalyst : Concentrated sulfuric acid (18–35% v/v) at 110–140°C promotes dehydration and ring closure.

  • Solvent System : Azeotropic agents like chlorobenzene or toluene remove water, shifting equilibrium toward product formation.

Table 1: Skraup Reaction Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature130–140°CMaximizes cyclization rate
H₂SO₄ Concentration25–30%Balances acidity and dehydration
Glycerol:Molar Ratio1.8–1.9:1 (to aminophenol)Prevents side reactions

Yields under these conditions reach 85–92% for intermediate 5-chloro-8-hydroxyquinoline, which is subsequently functionalized.

Chlorination and Methoxylation Strategies

Introducing chlorine and methoxy groups demands sequential or concurrent functionalization. Two primary approaches dominate:

Pre-Functionalized Substrates

Synthesis begins with 5-methoxyaniline derivatives to pre-install the methoxy group. Patent CN108191753A demonstrates this using 2-bromo-5-methoxyaniline cyclized with methacrylaldehyde in HCl. Subsequent chlorination via POCl₃ at 80–100°C introduces the 8-chloro substituent.

Critical Step :

  • Cyclization : Malonic acid and POCl₃ catalyze quinoline ring formation, achieving 90–95% purity .

  • Chlorination : POCl₃ selectively targets the 8-position due to steric and electronic effects, yielding This compound in 78% isolated yield .

Post-Cyclization Functionalization

Alternative methods modify preformed quinolines. For example, 5-methoxyquinoline undergoes electrophilic chlorination using Cl₂ or SO₂Cl₂ in acetic acid. However, regioselectivity challenges arise, often requiring directing groups or catalysts.

Table 2: Chlorination Reagents and Outcomes

ReagentConditionsRegioselectivity (8-Cl)Yield
POCl₃80°C, 6h>90%78%
Cl₂ (gas)AcOH, 50°C, 12h60–70%65%
NCSDMF, 100°C, 8h50–55%58%

POCl₃ emerges as the superior reagent, minimizing byproducts like 5,7-dichloro derivatives.

Boric Acid-Mediated Cyclization

Patent CN108610288B highlights boric acid as a cyclization enhancer. Acting as a Lewis acid, it coordinates with hydroxyl and amino groups, aligning reactants for efficient ring closure.

Procedure :

  • Reactants : 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and H₂SO₄.

  • Additive : Boric acid (0.3–0.4:1 molar ratio to aminophenol).

  • Outcome : Reduces reaction time by 30% and increases yield to 88–92% .

Mechanism : Boric acid stabilizes intermediates, mitigating polymerization side reactions common in Skraup syntheses.

Purification and Isolation Techniques

Crude this compound often contains pigments and unreacted precursors. Patent CN102267943B outlines a refining protocol:

  • Acid-Base Recrystallization :

    • Dissolve crude product in concentrated HCl, filter to remove insolubles.

    • Neutralize with NaOH to pH 7, precipitating purified compound.

  • Decolorization : Activated carbon (10% w/w) in aqueous HCl removes chromatic impurities.

Yield Enhancement : Sequential recrystallization improves purity from 85% to 98% .

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodKey AdvantageYieldPurity
Skraup + Boric AcidShort reaction time92%95%
POCl₃ ChlorinationHigh regioselectivity78%98%
Post-FunctionalizationFlexible substrate use65%90%

The Skraup method with boric acid offers the best balance of yield and scalability, while POCl₃ chlorination excels in regioselectivity for research-scale synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-Chloro-5-methoxyquinoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation of quinoline precursors. For example, chlorination at the 8-position can be achieved using POCl₃ or SOCl₂ under reflux conditions, while methoxy group introduction at the 5-position may require nucleophilic substitution with NaOMe/MeOH. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) .

Q. How does the crystal structure of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals planar quinoline rings with substituent orientations affecting intermolecular interactions. The chloro group at C8 and methoxy at C5 create steric and electronic effects, influencing solubility and melting point (mp ~183–187°C for analogues). Bond angles (e.g., N1–C1–Cl1 ≈ 114.99°) and torsion angles (e.g., C9–N1–C1–Cl1 ≈ -179.70°) are critical for predicting reactivity in further functionalization .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is stable in anhydrous, dark environments at 2–8°C but degrades in the presence of oxidizers or moisture. Decomposition products may include carbon oxides and nitrogen oxides. Use inert gas (N₂/Ar) for long-term storage and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can electroanalytical techniques (e.g., cyclic voltammetry) characterize the redox behavior of this compound in coordination chemistry applications?

  • Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals redox peaks corresponding to quinoline ring reduction and metal-ligand charge transfer. For example, cobalt phthalocyanine complexes with chloroquinoline substituents show reversible Co(II)/Co(I) transitions at -0.8 V vs. Ag/AgCl. Data interpretation requires baseline correction and comparison with unsubstituted quinoline controls .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps, dipole moments) and docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., enzymes). Validate predictions with in vitro assays, such as MIC tests against bacterial/fungal strains .

Q. How do structural modifications (e.g., substituent position) affect the chelating properties of this compound in metal complexes?

  • Methodological Answer : The chloro and methoxy groups influence ligand denticity and metal-binding affinity. UV-Vis spectroscopy (e.g., bathochromic shifts in Fe³⁺ complexes) and Job’s method determine stoichiometry. Compare with analogues like 5-acetyl-8-hydroxyquinoline, where electron-withdrawing groups enhance stability constants (log β) for transition metals .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays (e.g., MIC vs. time-kill curves) and control for variables like solvent polarity (DMSO vs. aqueous buffers). Use high-throughput screening to reconcile discrepancies in IC₅₀ values. Meta-analysis of structure-activity relationships (SAR) identifies confounding factors, such as lipophilicity vs. membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Chloro-5-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.